![molecular formula C24H28N2O3S B2681100 4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline CAS No. 897624-28-1](/img/structure/B2681100.png)
4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline
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Description
4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Reactivity
A study by Takeuchi, Masuda, and Hamada (1992) discusses the synthesis of 7-Methoxy-3-methylsulfonyl-3H-benz[d]azepine through the reaction of corresponding isoquinoline 2-oxides with methylsulfinylmethyl carbanion. This research offers insights into reaction mechanisms and synthetic strategies that could be relevant for manipulating the structure of 4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline for various applications (I. Takeuchi et al., 1992).
Antiproliferative Activity
Lee et al. (2011) explored the antiproliferative activity of 5-amino-2-aroylquinolines, which share structural motifs with the compound of interest. Their work demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, suggesting potential applications in cancer research (Hsueh-Yun Lee et al., 2011).
Novel Synthetic Routes
Yavari, Nematpour, and Askarian-Amiri (2014) described a one-pot synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives, showcasing innovative synthetic approaches that could be adapted for the synthesis of compounds with similar functional groups or structural frameworks (I. Yavari et al., 2014).
5-HT6 Receptor Antagonists
Research by Zajdel et al. (2016) on N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives highlighted their role as potent 5-HT6 receptor ligands with pro-cognitive and antidepressant-like properties. This indicates the therapeutic potential of structurally related compounds in neurological and psychiatric disorders (P. Zajdel et al., 2016).
properties
IUPAC Name |
4-(azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-17-8-10-20(14-18(17)2)30(27,28)23-16-25-22-11-9-19(29-3)15-21(22)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJGWFUVGXKPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline |
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